Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate
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Overview
Description
Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide core and a cyclopropyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is unique due to its specific structural features, such as the cyclopropyl group and the chloro-substituted benzamide core. These features may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a complex structure characterized by:
- Quinoline Core : A bicyclic structure known for various biological activities.
- Thiomorpholine Carbonyl Group : Imparts unique reactivity and potential interactions with biological targets.
- Methoxy and Benzoate Substituents : Enhance solubility and modulate biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It appears to inhibit cell proliferation through several mechanisms, including:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell signaling pathways, leading to reduced tumor growth.
- Cell Cycle Arrest : Studies suggest it can induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Evidence points to its ability to trigger apoptosis in various cancer cell lines.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been highlighted:
- Targeting Kinases : Inhibition of specific kinases involved in cell survival and proliferation.
- Modulation of Gene Expression : Altering the expression of genes associated with cancer progression.
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. Notably:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 5.0 | |
HeLa (Cervical Cancer) | 3.5 | |
MCF7 (Breast Cancer) | 4.2 |
These results indicate that this compound has potent cytotoxic effects across multiple cancer types.
Case Studies
A notable case study involved the use of this compound in a xenograft model of breast cancer. Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in vivo.
Properties
IUPAC Name |
methyl 3-[[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-20-8-4-7-17-18(24-16-6-3-5-15(13-16)23(28)30-2)14-19(25-21(17)20)22(27)26-9-11-31-12-10-26/h3-8,13-14H,9-12H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGPTFGNZHBNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC=CC(=C3)C(=O)OC)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.